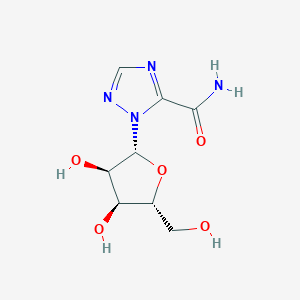

1-β-D-呋喃核糖基-1H-1,2,4-三唑-5-甲酰胺

描述

1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide is a compound of interest in the field of medicinal chemistry. It's a nucleoside analog that has been synthesized and studied for its potential biological activities.

Synthesis Analysis

- The synthesis process often involves acid-catalyzed fusion procedures or glycosylation reactions. For instance, Pickering et al. (1976) described the synthesis of a similar compound, 1-(4-thio-beta-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide, using an acid-catalyzed fusion procedure with 3-cyano-1,2,4-triazole (Pickering, Witkowski, & Robins, 1976).

Molecular Structure Analysis

- The molecular structure of such compounds is typically determined using spectroscopic methods. However, specific details on the molecular structure analysis of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide were not found in the provided papers.

Chemical Reactions and Properties

- The chemical properties of these nucleoside analogs often include reactions pertinent to their functional groups, such as the triazole and carboxamide groups. However, specific chemical reactions of this compound were not detailed in the available literature.

Physical Properties Analysis

- Physical properties like solubility, melting point, and stability are crucial for understanding the compound's behavior in various environments. These properties were not explicitly discussed in the provided research.

Chemical Properties Analysis

- The chemical properties often involve the reactivity of functional groups and interaction with biological molecules. For example, the compound’s derivatives have shown significant antiviral activity against several viruses in cell culture, as reported by Allen et al. (1978) (Allen et al., 1978).

科学研究应用

合成和生物活性

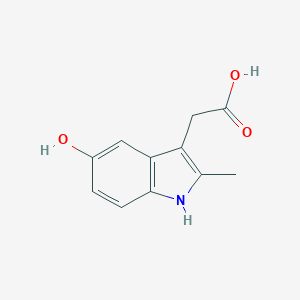

- 利巴韦林及其相关化合物已使用多种方法合成。值得注意的是,一项研究详细介绍了 5-羟基-1-(β-D-呋喃核糖基)-1,2,3-三唑-4-甲酰胺的合成,该化合物在体外对疱疹和麻疹病毒表现出显着的抗病毒活性 (Revankar 等人,1981)。

抗病毒应用

- 利巴韦林的抗病毒特性已得到评估。一项研究合成了利巴韦林的各种类似物,并在小鼠白血病 L1210 中对它们进行了测试,表明体内有显着的活性 (Kini 等人,1989)。

- 另一项研究重点介绍了 1-(4-硫代-β-D-呋喃核糖基)-1,2,4-三唑-3-甲酰胺的合成,并将其抗病毒活性与利巴韦林进行了比较,注意到合成的化合物缺乏显着的抗病毒活性 (Pickering 等人,1976)。

免疫调节潜力

- 对 1,2,4-三唑 L-核苷的研究发现,1-β-L-呋喃核糖基-1,2,4-三唑-3-甲酰胺等化合物可以刺激活化的成人 T 细胞产生 1 型细胞因子,为免疫调节治疗提供了潜力 (Ramasamy 等人,2000)。

抗寄生虫活性

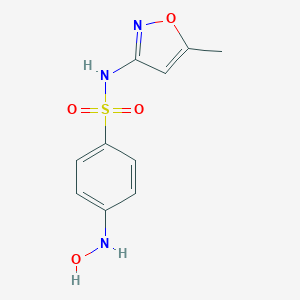

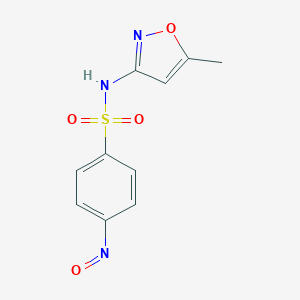

- 已经合成了利巴韦林衍生物以检查它们的抗寄生虫特性。例如,利巴韦林的磺酰胺衍生物对利什曼原虫和布鲁氏锥虫表现出显着的抗寄生虫活性 (Kini 等人,1990)。

合成技术

- 化学酶学方法用于合成利巴韦林的新结构类似物,说明了合成方法的潜在改进 (Konstantinova 等人,2013)。

抗癌研究

- 2022 年的一项研究探索了利巴韦林的新型三唑基类似物的合成,并评估了它们在乳腺癌细胞系中的细胞毒性,表明利巴韦林类似物在抗癌研究中的新方向 (Way 等人,2022)。

属性

IUPAC Name |

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-11-12(7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMRZKKGAOJPDG-AFCXAGJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=N1)C(=O)N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C(=N1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide | |

CAS RN |

39030-43-8 | |

| Record name | 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039030438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-.BETA.-D-RIBOFURANOSYL-1H-1,2,4-TRIAZOLE-5-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M521CC48D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)